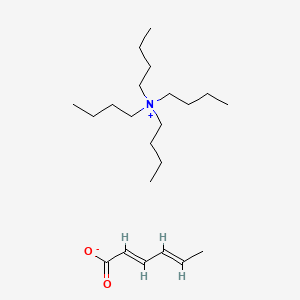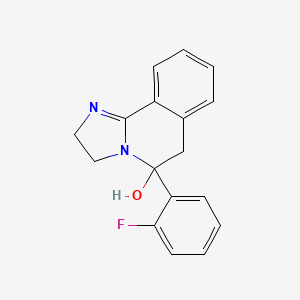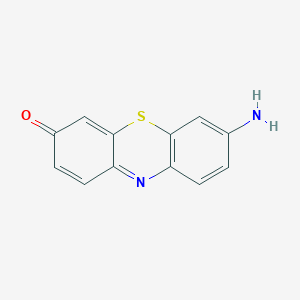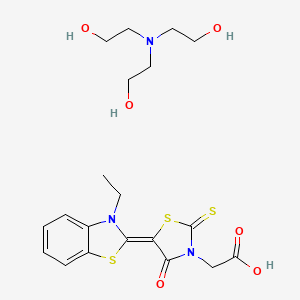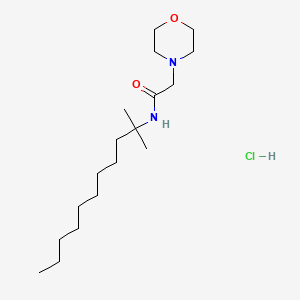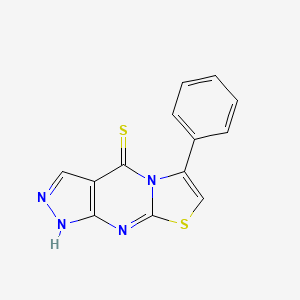
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phényl- : Ce composé fait partie de la classe plus large des dérivés de la pyrimidine, connus pour leurs diverses activités biologiques, notamment les propriétés anti-inflammatoires, antivirales et anticancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phényl- implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la cyclisation de thiosemicarbazides appropriées avec des composés carbonylés α,β-insaturés dans des conditions acides ou basiques . Les conditions réactionnelles nécessitent souvent un contrôle minutieux de la température et du pH pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à écoulement continu et l'utilisation de techniques de purification telles que la cristallisation ou la chromatographie pour atteindre la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : La Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phényl- peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes d'azote ou de soufre du cycle hétérocyclique.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants dans des conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures dans des conditions appropriées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d'amines ou d'alcools correspondants .
Applications de recherche scientifique
Chimie : En chimie, la Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phényl- est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie et médecine : Ce composé s'est avéré prometteur dans la recherche biologique et médicale en raison de ses activités anti-inflammatoires, antivirales et anticancéreuses potentielles. Des études ont démontré sa capacité à inhiber des enzymes clés et des voies impliquées dans ces maladies, ce qui en fait un candidat potentiel pour le développement de médicaments .
Industrie : Dans le secteur industriel, la Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phényl- peut être utilisée dans le développement de nouveaux matériaux aux propriétés uniques. Son incorporation dans les polymères et autres matériaux peut améliorer leurs performances et leurs fonctionnalités .
Mécanisme d'action
Le mécanisme d'action de la Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phényl- implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe l'activité de la cyclooxygénase-2 (COX-2), une enzyme impliquée dans la réponse inflammatoire . De plus, il peut interférer avec la réplication de certains virus en ciblant les enzymes et les protéines virales . Dans la recherche sur le cancer, ce composé s'est avéré induire l'apoptose dans les cellules cancéreuses en modulant les principales voies de signalisation .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential anti-inflammatory, antiviral, and anticancer activities. Studies have demonstrated its ability to inhibit key enzymes and pathways involved in these diseases, making it a potential candidate for drug development .
Industry: In the industrial sector, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can interfere with the replication of certain viruses by targeting viral enzymes and proteins . In cancer research, this compound has been found to induce apoptosis in cancer cells by modulating key signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires :
Thiazolo[3,2-a]pyrimidines : Ces composés partagent une structure de base similaire et présentent des activités biologiques comparables, notamment des propriétés anticancéreuses et anti-inflammatoires.
Pyrazolo[3,4-d]pyrimidines : Ces analogues possèdent également un système cyclique hétérocyclique fusionné et sont connus pour leurs effets pharmacologiques divers.
Unicité : Ce qui distingue la Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-phényl-, c'est son motif de substitution spécifique et la présence d'un groupe thione, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cette structure unique permet des interactions distinctes avec les cibles moléculaires, ce qui en fait un composé précieux pour des recherches et des développements supplémentaires .
Propriétés
Numéro CAS |
152423-15-9 |
|---|---|
Formule moléculaire |
C13H8N4S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
12-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione |
InChI |
InChI=1S/C13H8N4S2/c18-12-9-6-14-16-11(9)15-13-17(12)10(7-19-13)8-4-2-1-3-5-8/h1-7H,(H,14,16) |
Clé InChI |
GZKLZXUNCZXJCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4)C(=S)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



